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Compound of Interest

Compound Name: Trisodium pentacyanoaminoferrate

Cat. No.: B086921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of

Trisodium pentacyanoaminoferrate, a compound of interest in various chemical and

pharmaceutical research areas. This document details the key spectroscopic characteristics,

experimental protocols for their determination, and a summary of the synthetic methodology.

Introduction
Trisodium pentacyanoaminoferrate, with the chemical formula Na₃[Fe(CN)₅NH₃], is a

coordination compound featuring a central iron(II) ion coordinated to five cyanide ligands and

one ammine ligand. Its electronic structure and coordination environment give rise to distinct

spectral properties that are crucial for its characterization and the understanding of its reactivity.

This guide will delve into the Ultraviolet-Visible (UV-Vis), Infrared (IR), Mössbauer, and Nuclear

Magnetic Resonance (NMR) spectroscopic signatures of this compound.

Synthesis of Trisodium Pentacyanoaminoferrate
The synthesis of Trisodium pentacyanoaminoferrate is most commonly achieved through the

reduction of sodium nitroprusside (disodium pentacyanonitrosylferrate(II)) with ammonia in an

aqueous solution.

Experimental Protocol: Synthesis
Materials:
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Disodium pentacyanonitrosylferrate(II) dihydrate (Sodium Nitroprusside)

Concentrated ammonia solution

Ethanol

Distilled water

Ice bath

Magnetic stirrer and stir bar

Beakers and flasks

Filtration apparatus (e.g., Büchner funnel and flask)

Drying oven

Procedure:

Dissolve a specific amount of sodium nitroprusside dihydrate in distilled water in a flask with

constant stirring.

Cool the solution in an ice bath to 0-5 °C.

Slowly add an excess of concentrated ammonia solution to the cooled sodium nitroprusside

solution while stirring continuously. The color of the solution will change, indicating the

substitution of the nitrosyl ligand with the ammine ligand.

Continue stirring the reaction mixture in the ice bath for a designated period, typically several

hours, to ensure the completion of the reaction.

After the reaction is complete, slowly add cold ethanol to the solution to precipitate the

product, Trisodium pentacyanoaminoferrate.

Collect the precipitate by vacuum filtration using a Büchner funnel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b086921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the collected solid with small portions of cold ethanol to remove any unreacted starting

materials and byproducts.

Dry the final product in a low-temperature oven or a desiccator to obtain a crystalline solid.

Below is a workflow diagram illustrating the synthesis process.
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Caption: Synthesis workflow for Trisodium pentacyanoaminoferrate.
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Spectral Properties and Data
The following sections detail the key spectral characteristics of Trisodium
pentacyanoaminoferrate. The quantitative data is summarized in tables for clarity and ease of

comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Trisodium pentacyanoaminoferrate reveals electronic transitions

within the complex. The spectrum is characterized by absorption bands corresponding to d-d

transitions of the iron center and metal-to-ligand charge transfer (MLCT) bands.

Table 1: UV-Vis Spectral Data for Trisodium pentacyanoaminoferrate

Wavelength (λmax) Molar Absorptivity (ε) Assignment

~395 nm Not specified d-d transition

Note: Specific molar absorptivity values are not consistently reported in the literature and can

vary with solvent and concentration.

Instrumentation:

A double-beam UV-Vis spectrophotometer.

Matched quartz cuvettes (typically 1 cm path length).

Procedure:

Sample Preparation: Prepare a solution of Trisodium pentacyanoaminoferrate of known

concentration in a suitable solvent (e.g., distilled water). The concentration should be

adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference

(blank).

Sample Measurement: Fill a second matched quartz cuvette with the prepared sample

solution.
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Data Acquisition: Place the blank and sample cuvettes in the respective holders in the

spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) and record the

absorbance spectrum.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the

molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the molar concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy
The IR spectrum of Trisodium pentacyanoaminoferrate provides information about the

vibrational modes of its constituent ligands. The most prominent feature is the strong

absorption band due to the C≡N stretching vibration.

Table 2: Key IR Absorption Frequencies for Trisodium pentacyanoaminoferrate

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3100 Medium N-H stretching (ammine ligand)

~2100 Strong
C≡N stretching (cyanide

ligands)[1]

~1600 Medium N-H bending (ammine ligand)

~600-500 Medium
Fe-C stretching and Fe-CN

bending

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer.

Sample preparation accessories (e.g., KBr press or ATR accessory).

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of the dry Trisodium
pentacyanoaminoferrate sample with approximately 100-200 mg of dry potassium bromide
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(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum to produce the final

absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding vibrational modes.

Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of the

iron atom in Trisodium pentacyanoaminoferrate. It provides information about the oxidation

state, spin state, and symmetry of the coordination sphere.

Table 3: Mössbauer Spectral Parameters for Trisodium pentacyanoaminoferrate (at room

temperature)

Parameter Value (mm/s) Interpretation

Isomer Shift (δ)
~0.25 - 0.30 (relative to sodium

nitroprusside)

Consistent with a low-spin

Fe(II) center.

Quadrupole Splitting (ΔEQ) 0.68 - 0.80

Indicates a distortion from

perfect octahedral symmetry

due to the presence of the

ammine ligand, which is

different from the cyanide

ligands.[2]
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Instrumentation:

Mössbauer spectrometer, consisting of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix),

a velocity transducer, a detector, and a data acquisition system.

Cryostat for low-temperature measurements (if required).

Procedure:

Sample Preparation: A solid, powdered sample of Trisodium pentacyanoaminoferrate is

placed in a sample holder. The optimal thickness of the sample depends on the iron content.

Data Acquisition: The radioactive source is moved with a range of velocities relative to the

sample, which modulates the energy of the emitted gamma rays via the Doppler effect. The

detector measures the transmission of gamma rays through the sample as a function of the

source velocity.

Spectrum Generation: Resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample

occurs at specific velocities, resulting in a Mössbauer spectrum.

Data Analysis: The spectrum is fitted with Lorentzian line shapes to extract the isomer shift

(δ) and quadrupole splitting (ΔEQ). The isomer shift is reported relative to a standard

reference material, such as α-iron at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of Trisodium pentacyanoaminoferrate is challenging due to the presence

of the quadrupolar ¹⁴N nucleus and the potential for paramagnetic impurities. However, ¹³C

NMR can provide information about the cyanide ligands.

Table 4: Expected NMR Spectral Characteristics for Trisodium pentacyanoaminoferrate
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Nucleus
Expected Chemical Shift
Range (ppm)

Remarks

¹³C ~130-140

A single resonance is expected

for the five equivalent cyanide

carbons.

¹H Not typically observed

The protons of the ammine

ligand may be difficult to

observe due to exchange with

the solvent and quadrupolar

broadening from the adjacent

nitrogen.

Instrumentation:

High-field Nuclear Magnetic Resonance (NMR) spectrometer equipped with a suitable probe

for ¹³C detection.

Procedure:

Sample Preparation: Dissolve the Trisodium pentacyanoaminoferrate sample in a

deuterated solvent (e.g., D₂O). The concentration should be as high as solubility allows to

obtain a good signal-to-noise ratio for ¹³C NMR.

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline

correction) to obtain the final spectrum. Chemical shifts are referenced to an internal or

external standard (e.g., TMS or DSS).

Signaling Pathways and Logical Relationships
Currently, there is no specific, well-defined signaling pathway in which Trisodium
pentacyanoaminoferrate is known to be a key signaling molecule in the classical biological
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sense. Its utility in research is primarily as a precursor for other compounds or as a model

system in coordination chemistry.

However, we can represent the logical relationship of its synthesis and characterization as a

workflow.
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Caption: Logical workflow for the synthesis and characterization of Trisodium
pentacyanoaminoferrate.
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Conclusion
This technical guide has provided a detailed overview of the key spectral properties of

Trisodium pentacyanoaminoferrate, including UV-Vis, IR, Mössbauer, and NMR

spectroscopy. The provided data tables and experimental protocols offer a valuable resource

for researchers and scientists working with this compound. The distinct spectral signatures,

particularly the strong C≡N stretch in the IR and the characteristic quadrupole splitting in the

Mössbauer spectrum, serve as reliable tools for its identification and characterization. Further

research to precisely determine the molar absorptivity in various solvents and to obtain high-

resolution NMR data would further enhance the understanding of this important coordination

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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